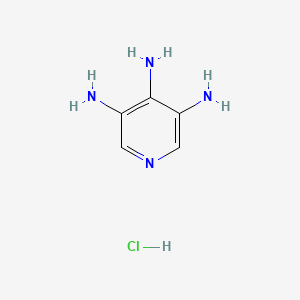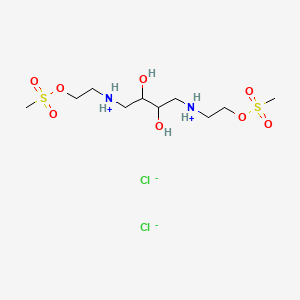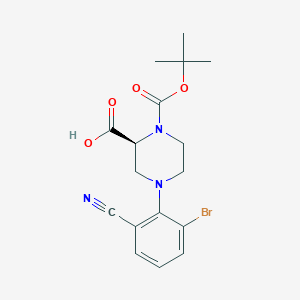
Cadmium, ((N,N'-1,2-ethanediylbis(glycinato-kappaN,kappaO))(2-))-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium is a coordination compound with the molecular formula C₆H₁₀CdN₂O₄ It is known for its chelating properties, where the ethylenebis(glycinato) ligand forms a stable complex with the cadmium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium typically involves the reaction of cadmium salts with ethylenebis(glycinato) ligands under controlled conditions. One common method is to dissolve cadmium nitrate or cadmium chloride in water and then add an aqueous solution of ethylenebis(glycinato). The reaction mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other oxidation products.
Reduction: Reduction reactions can convert the cadmium ion to its lower oxidation states, although these reactions are less common.
Substitution: The ethylenebis(glycinato) ligand can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ammonia, phosphines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce various cadmium-ligand complexes.
Applications De Recherche Scientifique
[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other cadmium complexes and materials.
Biology: Investigated for its potential role in biological systems, particularly in metal ion transport and chelation therapy.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials, including catalysts and electronic components.
Mécanisme D'action
The mechanism of action of [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium involves its ability to form stable chelates with metal ions. The ethylenebis(glycinato) ligand coordinates with the cadmium ion through nitrogen and oxygen atoms, creating a stable complex. This chelation process can influence various molecular targets and pathways, including metal ion transport and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]zinc
- [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cobalt
- [n,N’-Ethylenebis[glycinato]-N,N’,o,o’]nickel
Uniqueness
[n,N’-Ethylenebis[glycinato]-N,N’,o,o’]cadmium is unique due to its specific coordination chemistry and the properties imparted by the cadmium ion. Compared to its zinc, cobalt, and nickel analogs, the cadmium complex exhibits distinct reactivity and stability, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
29977-13-7 |
|---|---|
Formule moléculaire |
C6H10CdN2O4 |
Poids moléculaire |
286.57 g/mol |
Nom IUPAC |
cadmium(2+);2-[2-(carboxylatomethylamino)ethylamino]acetate |
InChI |
InChI=1S/C6H12N2O4.Cd/c9-5(10)3-7-1-2-8-4-6(11)12;/h7-8H,1-4H2,(H,9,10)(H,11,12);/q;+2/p-2 |
Clé InChI |
CKSHJRHDTOILHQ-UHFFFAOYSA-L |
SMILES canonique |
C(CNCC(=O)[O-])NCC(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-[Benzoyl]benzyl)-N-(4-bromo phenyl)-N,N-dimethylammonium butyltriphenyl borate](/img/structure/B13732021.png)












